A Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-phenyl-1-propanamine
A Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-phenyl-1-propanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxy-3-phenyl-1-propanamine is a primary amine featuring a methoxy group and a phenyl group attached to a propane backbone. While its structural analogs have found utility in medicinal chemistry and as chiral building blocks, this specific isomer remains largely unexplored in peer-reviewed literature. This guide serves as a foundational technical document, addressing the existing information gap. It provides a comprehensive overview of the compound's known physicochemical properties, proposes a robust and logical synthetic pathway, and details the necessary experimental protocols for its synthesis and rigorous structural characterization. By integrating established chemical principles with predictive analytical data, this document aims to equip researchers with the essential knowledge to synthesize, identify, and further investigate this molecule's potential applications.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and key properties. 2-Methoxy-3-phenyl-1-propanamine is structurally defined by an aminomethyl group at position 1, a methoxy group at position 2, and a benzyl group at position 3 of a propane chain.
Caption: 2D Structure of 2-Methoxy-3-phenyl-1-propanamine.
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-3-phenylpropan-1-amine | PubChem[1] |
| CAS Number | 883545-49-1 | SCBT[2] |
| Molecular Formula | C₁₀H₁₅NO | SCBT[2] |
| Molecular Weight | 165.24 g/mol | SCBT[2] |
| Monoisotopic Mass | 165.11537 Da | PubChem[1] |
| SMILES | COC(CC1=CC=CC=C1)CN | PubChem[1] |
| InChIKey | DIOGSRGTNMACOE-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP | 1.2 | PubChem[1] |
| Predicted CCS ([M+H]⁺) | 136.9 Ų | PubChem[1] |
Proposed Synthetic Pathway: Reductive Amination
Causality Behind Experimental Choice: In the absence of a documented synthesis for 2-methoxy-3-phenyl-1-propanamine, a logical pathway must be inferred from established organic chemistry principles. Reductive amination of the corresponding aldehyde, 2-methoxy-3-phenylpropanal, stands out as the most efficient and reliable method. This strategy is selected for several reasons:
-
High Selectivity: The reaction specifically forms the desired primary amine with minimal side products.
-
Mild Conditions: Modern reducing agents, such as sodium triacetoxyborohydride (STAB), operate under mild, non-strenuous conditions that preserve the methoxy ether linkage, which could be susceptible to cleavage under harsher reductive or acidic environments.
-
Precursor Accessibility: The starting aldehyde can be synthesized from commercially available precursors like phenylalaninol.
The proposed two-step synthesis begins with the O-methylation of phenylalaninol, followed by a selective oxidation to the aldehyde, and finally, the reductive amination.
Caption: Proposed synthetic pathway for 2-Methoxy-3-phenyl-1-propanamine.
Experimental Protocol: Synthesis
This protocol details the reductive amination step, assuming the precursor aldehyde is available.
Objective: To synthesize 2-Methoxy-3-phenyl-1-propanamine from 2-methoxy-3-phenylpropanal.
Materials:
-
2-methoxy-3-phenylpropanal (1.0 eq)
-
Ammonium acetate (NH₄OAc, 5.0 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxy-3-phenylpropanal (1.0 eq) and ammonium acetate (5.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the aldehyde.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) to the stirring solution in portions over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde (typically 2-4 hours).
-
Workup: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure 2-Methoxy-3-phenyl-1-propanamine.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach is required for unambiguous structural validation.
Caption: Workflow for the characterization of the final product.
Spectroscopic Analysis: Predicted Data
-
¹H NMR (Proton NMR): In CDCl₃, the spectrum is expected to show:
-
~7.20-7.40 ppm (m, 5H): Aromatic protons of the phenyl group.
-
~3.50-3.60 ppm (m, 1H): The methine proton (CH) at position 2.
-
~3.35 ppm (s, 3H): The singlet for the methoxy (OCH₃) protons.
-
~2.80-3.00 ppm (m, 4H): Overlapping multiplets for the two methylene groups (CH₂ at position 1 and CH₂ at position 3).
-
~1.50 ppm (br s, 2H): A broad singlet for the amine (NH₂) protons, which is D₂O exchangeable.
-
-
¹³C NMR (Carbon NMR): Key predicted shifts include:
-
~138-140 ppm: Quaternary aromatic carbon.
-
~126-130 ppm: Aromatic CH carbons.
-
~80-85 ppm: Carbon at position 2 (bearing the methoxy group).
-
~57-59 ppm: Methoxy carbon (OCH₃).
-
~45-50 ppm: Carbon at position 1 (bearing the amine group).
-
~40-42 ppm: Carbon at position 3 (benzyl CH₂).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using ESI+ should confirm the molecular formula.
-
Expected [M+H]⁺: 166.12265 m/z for C₁₀H₁₆NO⁺.[1]
-
Key Fragmentation: A prominent fragment would be the loss of the aminomethyl group (CH₂NH₂) or a McLafferty-type rearrangement involving the methoxy group. The most significant fragment would likely arise from benzylic cleavage, resulting in a tropylium ion at m/z 91.
-
-
Infrared (IR) Spectroscopy:
-
3300-3400 cm⁻¹ (two bands, weak-medium): N-H stretching of the primary amine.
-
3000-3100 cm⁻¹: Aromatic C-H stretching.
-
2850-2950 cm⁻¹: Aliphatic C-H stretching.
-
~1100 cm⁻¹ (strong): C-O ether stretching.
-
Potential Applications and Future Research
While no biological activity has been reported for 2-Methoxy-3-phenyl-1-propanamine, its structure is of interest to medicinal chemists.[1] It belongs to the phenethylamine family, which includes a vast number of neurotransmitters and pharmaceutical agents.
Potential as a Synthetic Intermediate:
-
The primary amine serves as a versatile handle for derivatization, allowing for the construction of amides, sulfonamides, and ureas.
-
The stereocenter at position 2 means this compound could be resolved into its individual enantiomers, which could serve as valuable chiral building blocks for creating enantiomerically pure active pharmaceutical ingredients (APIs).[3][4]
Future Research Directions:
-
Pharmacological Screening: Given its structural similarity to other CNS-active compounds, initial screening could focus on its binding affinity for various neurotransmitter receptors and transporters.
-
Derivatization: A library of derivatives could be synthesized to explore structure-activity relationships (SAR) for various biological targets.
-
Asymmetric Synthesis: Development of an efficient enantioselective synthesis would be a critical step to enable the study of the biological activities of the individual (R) and (S) enantiomers.
References
-
PubChem. Compound Summary for CID 18695745. [Link]
-
PubChem. Compound Summary for CID 69985484. [Link]
-
PubChemLite. 2-methoxy-3-phenylpropan-1-amine (C10H15NO). [Link]
-
SpectraBase. 2-Amino-3-methoxy-1-phenyl-1-propanol. [Link]
-
PubChem. Compound Summary for CID 16211128. [Link]
-
Cheméo. Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). [Link]
